molecular formula C10H20O2 B1585002 2-Propylheptanoic acid CAS No. 31080-39-4

2-Propylheptanoic acid

Cat. No. B1585002
CAS RN: 31080-39-4
M. Wt: 172.26 g/mol
InChI Key: RXGPYPPCEXISOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Propylheptanoic acid, also known as Valproic acid, is a short-chain fatty acid . It is an anticonvulsant that also has efficacy as a mood stabilizer in bipolar disorder . The molecular formula of 2-Propylheptanoic acid is C10H20O2 .


Synthesis Analysis

The synthesis of 2-Propylheptanoic acid involves the use of 2-propyl heptanol as a raw material. A superior performance-price ratio metal oxide is used as an oxidation catalyst. The process involves heating, pressure increase, and pressure holding to complete an oxidation process. Acidification, dehydration, and rectification are performed to prepare the 2-Propylheptanoic acid .


Molecular Structure Analysis

The linear formula of 2-Propylheptanoic acid is (CH3CH2CH2)2CHCO2H . The molecular weight is 172.26 .


Physical And Chemical Properties Analysis

2-Propylheptanoic acid is a colorless transparent liquid . It has a boiling point of approximately 262.98°C . The density is roughly 0.9047 g/cm³ . The refractive index is estimated to be 1.4192 .

Scientific Research Applications

Anticonvulsant Effects

2-Propylheptanoic acid, as part of triheptanoin, has been studied for its anticonvulsant properties. Borges and Sonnewald (2012) reported that triheptanoin, which metabolizes into propionyl-CoA (a derivative of 2-propylheptanoic acid), has anticonvulsant effects in mouse models of epilepsy. This is attributed to its ability to replenish the tricarboxylic acid cycle, potentially offering a novel treatment for medically refractory epilepsy (Borges & Sonnewald, 2012).

Kim, Borges, Petrou, and Reid (2013) further investigated the anticonvulsive effects of triheptanoin in a genetic mouse model of generalized epilepsy, showing that diet supplementation with triheptanoin significantly reduced seizures (Kim, Borges, Petrou, & Reid, 2013).

Neuroprotective Properties

Marín-Valencia et al. (2013) explored the metabolism of heptanoate in the brain, highlighting its potential antiepileptic effects in disorders of energy metabolism. They found that heptanoate, a component of 2-propylheptanoic acid, could provide both acetyl-CoA and propionyl-CoA, suggesting its effectiveness in treating conditions associated with impaired glucose metabolism (Marín-Valencia et al., 2013).

Mochel (2017) discussed triheptanoin’s application in treating brain energy deficits, demonstrating its role in replenishing metabolic intermediates in the Krebs cycle, which is crucial for brain energy metabolism. This suggests its utility in neurological diseases like Huntington's disease (Mochel, 2017).

Role in Chemical Synthesis

An et al. (2021) demonstrated the use of 2-propylheptanoic acid in the synthesis of 2-propylheptanol, a compound with significant industrial applications. Their research focused on optimizing the synthesis process, highlighting the chemical's importance in the field of chemical engineering (An et al., 2021).

Dietary Fiber Intake and Endogenous Production

Weitkunat et al. (2017) explored the synthesis of odd-chain fatty acids from dietary fibers, suggesting that gut-derived propionate (a component of 2-propylheptanoic acid) plays a role in this process. This research indicates the potential of 2-propylheptanoic acid in understanding dietary impacts on health (Weitkunat et al., 2017).

Safety And Hazards

2-Propylheptanoic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is moderately toxic by ingestion . When heated to decomposition, it emits acrid smoke and irritating fumes .

Future Directions

The 2-Propylheptanoic acid prepared by the method mentioned in the synthesis analysis can be made into a new plastic plasticizer to replace the plastic plasticizer of phthalic acid esters . This suggests potential future directions for the use of 2-Propylheptanoic acid in the production of environmentally friendly plastics .

properties

IUPAC Name

2-propylheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2/c1-3-5-6-8-9(7-4-2)10(11)12/h9H,3-8H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXGPYPPCEXISOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CCC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90874136
Record name 2-PROPYLHEPTANOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90874136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propylheptanoic acid

CAS RN

31080-39-4
Record name 2-Propylheptanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31080-39-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Heptanoic acid, 2-propyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031080394
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-PROPYLHEPTANOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90874136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A reactor was charged with 0.2 g (0.005 mol) of sodium hydroxide (manufactured by Kanto Chemical Co., Inc.), 1 g of water, and 0.8 g (0.006 mol) of heptanoic acid (manufactured by Kishida Chemical Co., Ltd.), and the mixture was stirred. After the addition of 47 g of 2-propylheptanal, the mixture was bubbled with air at 40° C. for 15 hours. The mixture was stirred at 130° C. for 4 hours with nitrogen bubbling to obtain crude 2-propylheptanoic acid.
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step One
Name
Quantity
1 g
Type
solvent
Reaction Step One
Quantity
47 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

As shown in Table 3, the conversion of the 2-propylheptanal oxidation was considerably improved in the presence of a homogeneous copper-manganese catalyst compared to the uncatalysed reaction. The residue contents of 2-propyl-heptanal of about 10.42% by mass determined after 4 hours in the presence of catalyst are lower than the corresponding residue contents of 24.71% by mass of 2-propylheptanal in the uncatalysed oxidation. However, the selectivity of the catalysed oxidation was significantly worse compared to the oxidation without catalyst. As can be seen from Table 3, column 3, the selectivity in the homogeneously catalysed oxidation was reduced by the formation of by-products such as nonane and nonanone. As a result, the yield of isomeric decanecarboxylic acids is comparable to the yield in the uncatalysed oxidation despite higher conversions of about 55% by mass of 2-propylheptanoic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
decanecarboxylic acids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Propylheptanoic acid
Reactant of Route 2
Reactant of Route 2
2-Propylheptanoic acid
Reactant of Route 3
Reactant of Route 3
2-Propylheptanoic acid
Reactant of Route 4
Reactant of Route 4
2-Propylheptanoic acid
Reactant of Route 5
Reactant of Route 5
2-Propylheptanoic acid
Reactant of Route 6
Reactant of Route 6
2-Propylheptanoic acid

Citations

For This Compound
29
Citations
J Alarcan, G de Sousa, ES Katsanou… - Archives of …, 2021 - Springer
… The valproic acid structural analogs 2-propylheptanoic acid (PHP) and 2-propylhexanoic acid (PHX) were chosen for establishing mixtures of similarly acting substances, while a …
Number of citations: 4 link.springer.com
K Brotzmann, A Wolterbeek, D Kroese… - Archives of …, 2021 - Springer
… limitations, the EC 10 values computed for 2-propylheptanoic acid, valproic acid, 2-ethylbutyric acid and 2… Whereas embryos exposed to 2-propylheptanoic acid, 4-ene valproic acid, 2,2-…
Number of citations: 25 link.springer.com
S Siméon, K Brotzmann, C Fisher, I Gardner… - Reproductive …, 2020 - Elsevier
… to the yolk, except for VPA and 2-propylheptanoic acid, which partition to water rather than … than for the other compartments for all compounds, except again for 2-propylheptanoic acid. …
Number of citations: 15 www.sciencedirect.com
R von Hellfeld, K Brotzmann, L Baumann… - Environmental Sciences …, 2020 - Springer
… tail after 24 hpf caused by 9 mg/L 2-propylheptanoic acid. e Barely detached tail after 24 hpf … f Complete lack of tail detachment after 24 hpf caused by 43 mg/L 2-propylheptanoic acid. g …
Number of citations: 83 link.springer.com
F Mohammaei, E Mohammadinasab - Journal of the Chilean …, 2018 - SciELO Chile
Carboxylic acids have clearly been absent from the quantitative structure-property relationship literature. The studies of the quantitative structure-property relationships (QSPR) involve …
Number of citations: 2 www.scielo.cl
PH Yu, BA Davis - Amine Oxidases and Their Impact on Neurobiology …, 1990 - Springer
… several VPA analogues, such as 2-butylhexanoic acid, 2-propylheptanoic acid and 2-propylhexanoic acid, exhibit enhanced anticonvulsant activity. In addition the amide and various …
Number of citations: 7 link.springer.com
E Mohammadinasab - 2017 - sid.ir
Carboxylic acids have clearly been absent from the Quantitative Structure-Property Relationship (QSPR) literature. The studies of the quantitative structure–property relationships …
Number of citations: 2 www.sid.ir
CH Weizmann, E BERGMANN… - The Journal of Organic …, 1950 - ACS Publications
… Assuming that the general mechanism indicated above is correct, the Cio alcohol would be 2-propylheptanol; the Cio acid 2-propylheptanoic acid. Rehovoth, Israel …
Number of citations: 23 pubs.acs.org
PE Keane, J Simiand, E Mendes, V Santucci… - Neuropharmacology, 1983 - Elsevier
The effect of valproic acid and 10 close analogues (7 branched and 3 non-branched) were studied on the content of gamma-aminobutyric acid (GABA) in brain and on seizures induced …
Number of citations: 77 www.sciencedirect.com
PH Yu, BA Davis - Neuropharmacology, 1991 - Elsevier
2-Propyl-1-aminopentane (2-PAPN), a branched aliphatic amine, was found to be readily deaminated by monoamine oxidase B in the liver of the rat and semicarbazide-sensitive amine …
Number of citations: 13 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.